molecular formula C24H28O3 B14516884 3-Ethoxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate CAS No. 62544-37-0

3-Ethoxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

Cat. No.: B14516884
CAS No.: 62544-37-0
M. Wt: 364.5 g/mol
InChI Key: LZKBVSCUOLEUCF-UHFFFAOYSA-N
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Description

3-Ethoxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is a chemical compound with the molecular formula C24H28O3 It is known for its unique structure, which includes a cyclohexene ring substituted with ethoxypropyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the esterification of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with 3-ethoxypropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters with different alkyl or aryl groups.

Scientific Research Applications

3-Ethoxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxypropyl 3,4-diphenylcyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.

    3-Methoxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate: Similar structure with a methoxy group instead of an ethoxy group.

    3-Ethoxypropyl 3,4-diphenylcyclohex-3-ene-1-acetate: Similar structure with an acetate group instead of a carboxylate group.

Uniqueness

3-Ethoxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

CAS No.

62544-37-0

Molecular Formula

C24H28O3

Molecular Weight

364.5 g/mol

IUPAC Name

3-ethoxypropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C24H28O3/c1-2-26-16-9-17-27-24(25)21-14-15-22(19-10-5-3-6-11-19)23(18-21)20-12-7-4-8-13-20/h3-8,10-13,21H,2,9,14-18H2,1H3

InChI Key

LZKBVSCUOLEUCF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCOC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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